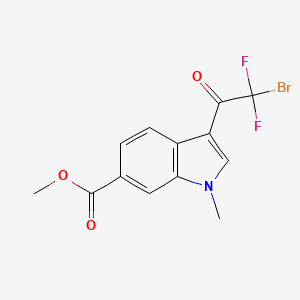
Methyl 3-(2-bromo-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-bromo-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and indole moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromo-2,2-difluoroacetyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as bromination, fluorination, and esterification, followed by purification through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromo-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Methyl 3-(2-bromo-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromo-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The indole moiety is known to interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Another compound containing bromine and fluorine, used as an intermediate in organic synthesis.
Bromodifluoroacetyl chloride: A related compound used in the synthesis of various fluorinated derivatives.
Uniqueness
Methyl 3-(2-bromo-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.
Properties
Molecular Formula |
C13H10BrF2NO3 |
|---|---|
Molecular Weight |
346.12 g/mol |
IUPAC Name |
methyl 3-(2-bromo-2,2-difluoroacetyl)-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C13H10BrF2NO3/c1-17-6-9(11(18)13(14,15)16)8-4-3-7(5-10(8)17)12(19)20-2/h3-6H,1-2H3 |
InChI Key |
KUZXGDGSPWXBAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C(=O)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















